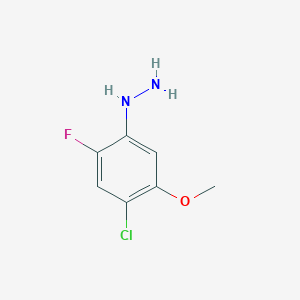
4-Chloro-2-fluoro-5-methoxyphenylhydrazine
Cat. No. B8484008
M. Wt: 190.60 g/mol
InChI Key: BIERXSDNSFWBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04818276
Procedure details


A stirred solution of 48.0 g (0.27 mole) of 4-chloro-2-fluoro-5-methoxyaniline in 50 mL of concentrated hydrochloric acid was cooled to -5° C., and 23.5 g (0.34 mole) of sodium nitrite in 100 mL of water was added dropwise. Upon complete addition, the reaction mixture was stirred at 0° C. for one hour. A solution of 154.0 g (0.68 mole) of stannous chloride in 225 mL of concentrated hydrochloric acid was cooled to 0° C., and the cold solution prepared above was slowly added to it. Upon complete addition, the reaction mixture was allowed to warm to ambient temperature, then was filtered to collect a solid. The solid was made basic and extracted with toluene. The toluene layer was separated and dried over magnesium sulfate, then filtered. The filtrate was concentrated under reduced pressure to give 22.4 g of 4-chloro-2-fluoro-5-methoxyphenylhdrazine as a solid.




[Compound]
Name
stannous chloride
Quantity
154 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([O:9][CH3:10])=[CH:7][C:5]([NH2:6])=[C:4]([F:11])[CH:3]=1.[N:12]([O-])=O.[Na+]>Cl.O>[Cl:1][C:2]1[C:8]([O:9][CH3:10])=[CH:7][C:5]([NH:6][NH2:12])=[C:4]([F:11])[CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(N)C=C1OC)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
stannous chloride
|
|
Quantity
|
154 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 0° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cold solution prepared above
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added to it
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect a solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 22.4 g of 4-chloro-2-fluoro-5-methoxyphenylhdrazine as a solid
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC(=C(C=C1OC)NN)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
